1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
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Overview
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the class of indole derivatives. These compounds are known for their significant biological activities and are often explored for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like 3-chloroperoxybenzoic acid.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to bind to the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . Molecular docking studies have revealed the binding orientations of the compound, and molecular dynamics simulations have been performed to evaluate the binding stabilities .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- stands out due to its unique combination of functional groups, which contribute to its enhanced biological activity. Similar compounds include:
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their antiproliferative activity.
6-methoxy-2,3,4,9-tetrahydropyrido [3,4-b]indol-1-one: Another member of the beta-carbolines with significant biological properties.
These comparisons highlight the uniqueness of the compound in terms of its structure and biological activity.
Properties
CAS No. |
142944-40-9 |
---|---|
Molecular Formula |
C25H29ClN4O |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
6-chloro-9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C25H29ClN4O/c1-27-23-9-8-19(26)18-22(23)21-10-13-30(25(31)24(21)27)12-5-11-28-14-16-29(17-15-28)20-6-3-2-4-7-20/h2-4,6-9,18H,5,10-17H2,1H3 |
InChI Key |
YVBIKENKIZEUAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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